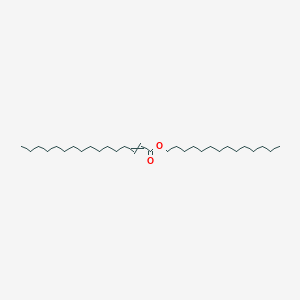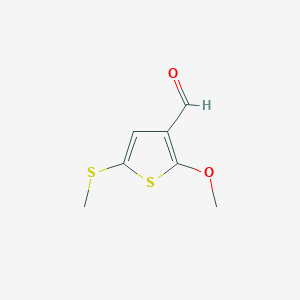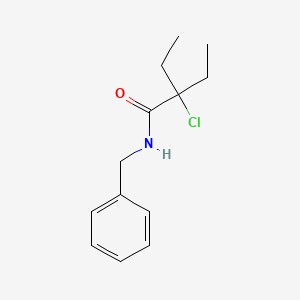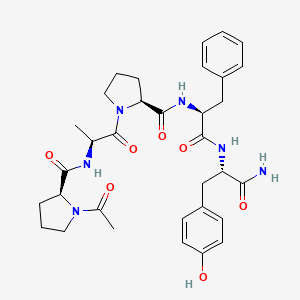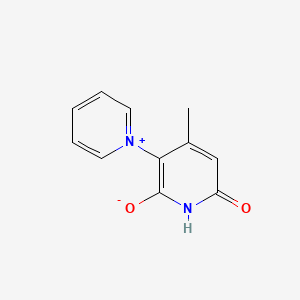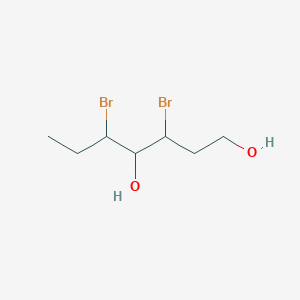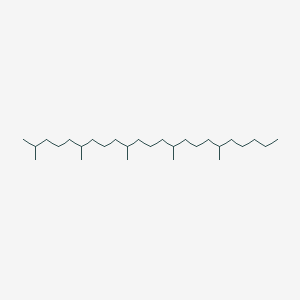
Tricosane, 2,6,10,14,18-pentamethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricosane, 2,6,10,14,18-pentamethyl is a hydrocarbon compound with the molecular formula C28H58 and a molecular weight of 394.7601 g/mol It is a branched alkane, characterized by the presence of five methyl groups attached to the tricosane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tricosane, 2,6,10,14,18-pentamethyl typically involves the alkylation of a suitable tricosane precursor with methylating agents. One common method is the Friedel-Crafts alkylation, where tricosane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound for industrial applications .
化学反応の分析
Types of Reactions
Tricosane, 2,6,10,14,18-pentamethyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Chlorine or bromine gas in the presence of UV light or a radical initiator.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Tricosane, 2,6,10,14,18-pentamethyl has several scientific research applications, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Investigated for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with various drugs.
Industry: Utilized as a lubricant additive and in the formulation of specialty waxes and coatings.
作用機序
The mechanism of action of tricosane, 2,6,10,14,18-pentamethyl involves its interaction with molecular targets through hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and permeability. In chemical reactions, its branched structure influences its reactivity and selectivity, allowing for specific transformations under controlled conditions .
類似化合物との比較
Similar Compounds
Eicosane, 2,6,10,14,18-pentamethyl: A similar branched alkane with a shorter carbon chain (C25H52) and a molecular weight of 352.6804 g/mol.
Tricosane, 2,6,10,14,18,22-hexamethyl: Another branched alkane with an additional methyl group, resulting in a molecular formula of C29H60 and a molecular weight of 408.7867 g/mol.
Uniqueness
Tricosane, 2,6,10,14,18-pentamethyl is unique due to its specific branching pattern and the presence of five methyl groups, which confer distinct physical and chemical properties. Its higher molecular weight and branched structure make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
特性
CAS番号 |
66519-78-6 |
|---|---|
分子式 |
C28H58 |
分子量 |
394.8 g/mol |
IUPAC名 |
2,6,10,14,18-pentamethyltricosane |
InChI |
InChI=1S/C28H58/c1-8-9-10-16-25(4)18-12-20-27(6)22-14-23-28(7)21-13-19-26(5)17-11-15-24(2)3/h24-28H,8-23H2,1-7H3 |
InChIキー |
HVOSWHGKDMEVNU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


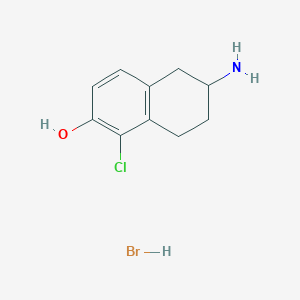
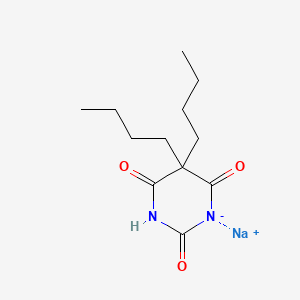
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)
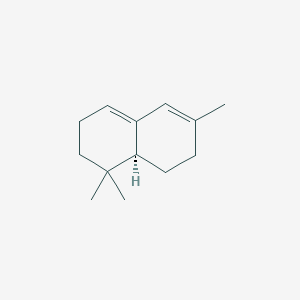
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)

